molecular formula C17H15NO4S B3845549 2-Morpholin-4-ylsulfonylfluoren-9-one

2-Morpholin-4-ylsulfonylfluoren-9-one

Cat. No.: B3845549
M. Wt: 329.4 g/mol
InChI Key: AWDMWBLQSUHHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholin-4-ylsulfonylfluoren-9-one is a fluorene derivative characterized by a sulfonyl group attached to a morpholine ring at the 2-position of the fluorenone core. Fluorenone derivatives are widely studied for their optical and electronic properties, particularly in materials science and organic electronics . The morpholinylsulfonyl substituent introduces electron-withdrawing effects, which can modulate electronic properties such as luminescence efficiency and charge transport. Structural determination of such compounds often relies on crystallographic tools like SHELX and WinGX, which are critical for analyzing molecular geometry and packing .

Properties

IUPAC Name

2-morpholin-4-ylsulfonylfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-17-15-4-2-1-3-13(15)14-6-5-12(11-16(14)17)23(20,21)18-7-9-22-10-8-18/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDMWBLQSUHHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-ylsulfonylfluoren-9-one typically involves the reaction of fluorenone with morpholine and a sulfonylating agent. One common method includes the following steps:

    Starting Materials: Fluorenone, morpholine, and a sulfonyl chloride (e.g., methanesulfonyl chloride).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions.

    Procedure: Fluorenone is first dissolved in the solvent, followed by the addition of morpholine and the sulfonyl chloride. The mixture is then heated under reflux for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-ylsulfonylfluoren-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the fluorenone moiety.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction can produce fluoren-9-ol derivatives.

Scientific Research Applications

2-Morpholin-4-ylsulfonylfluoren-9-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-ylsulfonylfluoren-9-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The table below compares 2-Morpholin-4-ylsulfonylfluoren-9-one with analogous compounds based on substituents, ring systems, and inferred properties:

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
This compound Fluorenone Morpholinylsulfonyl at C2 Sulfonyl, morpholine Optoelectronics, sensors
3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one Fluorene-propanone hybrid Aryl groups (4-methylphenyl, phenyl) Ketone, aryl Luminescent materials
2-(1-(6-Morpholino-9H-purin-9-yl)ethyl)-4H-chromen-4-one Chromenone-purine hybrid Morpholino-purine, ethyl linker Purine, morpholine, chromenone Pharmaceutical candidates
Key Observations:

Ring Systems: The morpholine ring introduces a six-membered heterocycle with oxygen, contrasting with the purine-chromenone hybrid in the compound from . Puckering parameters (e.g., Cremer-Pople coordinates) may differ due to heteroatom placement and substituent effects .

Solubility : Sulfonyl groups typically increase polarity, suggesting better solubility in polar solvents compared to aryl-substituted analogs.

Crystallographic and Conformational Analysis

  • Morpholine Ring Puckering : The morpholine ring in This compound likely adopts a chair or twisted conformation, as analyzed via Cremer-Pople parameters . This contrasts with purine rings in , which exhibit planar or slightly puckered geometries due to aromaticity.
  • Fluorenone Core: The fluorenone system is inherently planar, but substituents like sulfonyl groups may induce minor distortions. Computational studies using SHELX and WinGX are essential for modeling these effects .

Q & A

Q. Table 1: Common Reagents and Roles

ReagentRoleExample Use
Morpholine-4-sulfonyl chlorideSulfonyl donorCore sulfonylation step
TriethylamineBase (acid scavenger)Neutralizes HCl byproduct
Anhydrous solventsReaction mediumPrevents hydrolysis of sulfonyl chloride

Basic: What spectroscopic techniques are recommended for initial characterization?

Answer:

  • NMR (¹H/¹³C) : To confirm substitution patterns (e.g., sulfonyl and morpholine groups). For example, the morpholine moiety shows characteristic δ 3.6–3.8 ppm (m, 8H) in ¹H NMR .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 347.1).
  • IR spectroscopy : Sulfonyl (S=O) stretches appear at ~1350 and 1150 cm⁻¹.

Advanced: How can crystallographic data resolve molecular conformation and validate structural assignments?

Answer:

  • Software tools : Use SHELXL for refinement and WinGX for data processing and visualization .
  • Validation metrics : Check R-factors (<5%), residual electron density (<0.5 eÅ⁻³), and ADPs (anisotropic displacement parameters) .
  • Conformational analysis : Apply Cremer-Pople puckering parameters to assess morpholine ring geometry (e.g., amplitude qq and phase angle ϕ\phi) .

Q. Table 2: Crystallography Software Comparison

SoftwareFunctionReference
SHELXLStructure refinement
WinGXData processing, ORTEP diagrams
PLATONTwinning validation

Advanced: How to resolve contradictions between computational and experimental conformational data?

Answer:

  • Molecular dynamics (MD) simulations : Compare computed vs. experimental puckering parameters (e.g., using Gaussian or DFT methods).
  • X-ray vs. NMR : For flexible groups (e.g., morpholine), NMR NOE data can validate crystallographic torsional angles .
  • Error analysis : Check for overfitting in refinement (e.g., high ADPs or unresolved electron density) .

Advanced: What strategies ensure compound purity during synthesis and handling?

Answer:

  • Analytical monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track impurities.
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
  • Safety protocols : Follow SDS guidelines for morpholine derivatives (e.g., PPE, fume hood use) .

Q. Table 3: Key Safety Parameters

HazardPrecautionSource
Skin irritationNitrile gloves, lab coat
Inhalation riskFume hood, respirator

Basic: What are the primary applications of this compound in pharmaceutical research?

Answer:

  • Kinase inhibition : The sulfonyl-morpholine moiety acts as a hydrogen-bond acceptor, targeting ATP-binding pockets.
  • Prodrug development : Fluorenone derivatives are explored as photolabile protecting groups .

Advanced: How to address low yields in sulfonylation reactions?

Answer:

  • Reagent stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to drive the reaction.
  • Moisture control : Pre-dry solvents over molecular sieves.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholin-4-ylsulfonylfluoren-9-one
Reactant of Route 2
Reactant of Route 2
2-Morpholin-4-ylsulfonylfluoren-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.